1-Bromo-1,1,2-trifluoro-2-iodoethane
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Overview
Description
1-Bromo-1,1,2-trifluoro-2-iodoethane is a halogenated organic compound with the molecular formula C2HBrF3I
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2-trifluoro-2-iodoethane can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a precursor compound such as 1,1,2-trifluoro-2-iodoethane is reacted with bromine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogen exchange reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,1,2-trifluoro-2-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different oxidation states.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield compounds with different halogen atoms, while reduction reactions can produce various hydrocarbon derivatives.
Scientific Research Applications
1-Bromo-1,1,2-trifluoro-2-iodoethane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique halogenated structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 1-Bromo-1,1,2-trifluoro-2-iodoethane exerts its effects involves its ability to participate in various chemical reactions. The presence of multiple halogen atoms allows for selective reactivity, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Similar in structure but lacks the bromine atom.
1-Bromo-2-chloro-1,1,2-trifluoroethane: Contains a chlorine atom instead of iodine.
1,1,1-Trifluoro-3-iodopropane: Has a different carbon chain length but similar halogenation.
Uniqueness: 1-Bromo-1,1,2-trifluoro-2-iodoethane is unique due to its specific combination of bromine, fluorine, and iodine atoms. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-1,1,2-trifluoro-2-iodoethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF3I/c3-2(5,6)1(4)7/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZUYNSEJJLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626926 |
Source
|
Record name | 1-Bromo-1,1,2-trifluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65748-24-5 |
Source
|
Record name | 1-Bromo-1,1,2-trifluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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